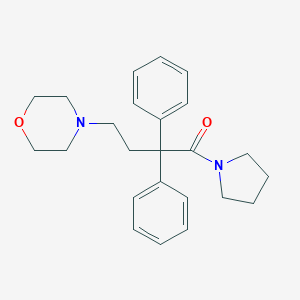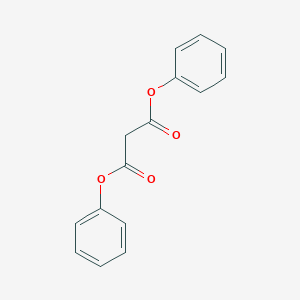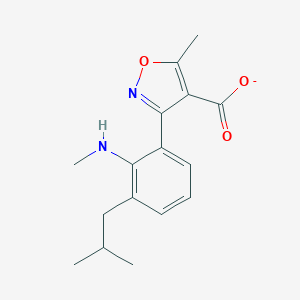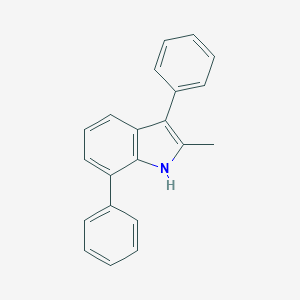
2-Methyl-3,7-diphenyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3,7-diphenyl-1H-indole, also known as DPI, is a synthetic organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. DPI belongs to the indole class of organic compounds and is known for its potent antioxidant and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-3,7-diphenyl-1H-indole is not fully understood, but it is believed to act through multiple pathways. 2-Methyl-3,7-diphenyl-1H-indole has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which contribute to oxidative stress and inflammation. 2-Methyl-3,7-diphenyl-1H-indole has also been shown to modulate the activity of various enzymes and signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
2-Methyl-3,7-diphenyl-1H-indole has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in various cancer cell lines. 2-Methyl-3,7-diphenyl-1H-indole has also been shown to protect against neurodegeneration and to improve cognitive function in animal models of Alzheimer's disease. In addition, 2-Methyl-3,7-diphenyl-1H-indole has been shown to reduce inflammation and oxidative stress in various tissues and to improve cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Methyl-3,7-diphenyl-1H-indole is its potent antioxidant and anti-inflammatory activities, which make it a useful tool compound for studying the mechanisms of oxidative stress and inflammation in various biological systems. 2-Methyl-3,7-diphenyl-1H-indole is also relatively easy to synthesize and purify, which makes it a readily available compound for laboratory experiments. However, one of the limitations of 2-Methyl-3,7-diphenyl-1H-indole is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups. In addition, 2-Methyl-3,7-diphenyl-1H-indole has been shown to exhibit some toxicity at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-3,7-diphenyl-1H-indole. One area of research is the development of 2-Methyl-3,7-diphenyl-1H-indole-based compounds as potential therapeutic agents for the treatment of various diseases. Another area of research is the synthesis of novel organic materials based on 2-Methyl-3,7-diphenyl-1H-indole and its derivatives with unique optical and electronic properties. Finally, further studies are needed to elucidate the mechanism of action of 2-Methyl-3,7-diphenyl-1H-indole and to identify its molecular targets in various biological systems.
Synthesemethoden
The synthesis of 2-Methyl-3,7-diphenyl-1H-indole involves the condensation of 2-phenylindole with benzaldehyde using a Lewis acid catalyst. The reaction is carried out under reflux conditions in the presence of anhydrous ethanol. The resulting product is then purified by recrystallization in a mixture of ethanol and water. The yield of 2-Methyl-3,7-diphenyl-1H-indole obtained from this method is typically around 70%.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3,7-diphenyl-1H-indole has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, 2-Methyl-3,7-diphenyl-1H-indole has been shown to exhibit potent antioxidant and anti-inflammatory activities. It has been investigated as a potential therapeutic agent for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. In pharmacology, 2-Methyl-3,7-diphenyl-1H-indole has been used as a tool compound to study the mechanism of action of various drugs and to develop new drug candidates. In materials science, 2-Methyl-3,7-diphenyl-1H-indole has been used as a building block to synthesize novel organic materials with unique optical and electronic properties.
Eigenschaften
CAS-Nummer |
1863-20-3 |
|---|---|
Produktname |
2-Methyl-3,7-diphenyl-1H-indole |
Molekularformel |
C21H17N |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
2-methyl-3,7-diphenyl-1H-indole |
InChI |
InChI=1S/C21H17N/c1-15-20(17-11-6-3-7-12-17)19-14-8-13-18(21(19)22-15)16-9-4-2-5-10-16/h2-14,22H,1H3 |
InChI-Schlüssel |
UVSLNEIIASUBJT-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1)C(=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=C(C2=C(N1)C(=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyme |
2-Methyl-3,7-diphenyl-1H-indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



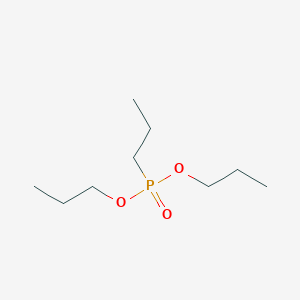
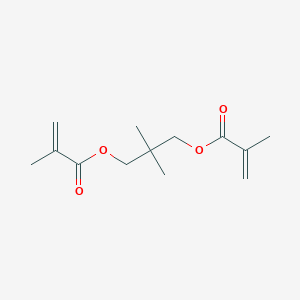
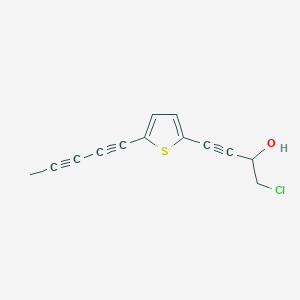
![Phenol, 4-[(phenylimino)methyl]-](/img/structure/B154604.png)
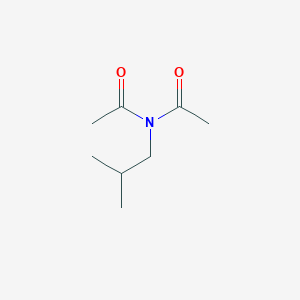
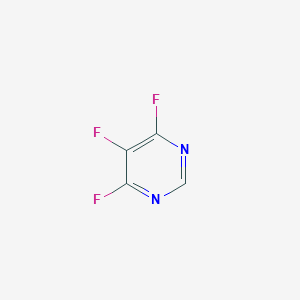
![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)
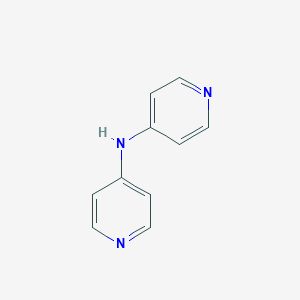
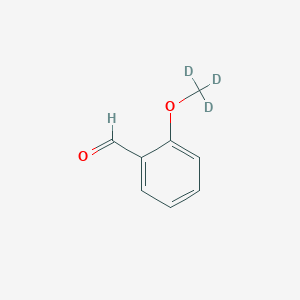

![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)
